Physicochemical Identity: Molecular Weight and Salt Form Distinguish the Compound from Non-Hydrobromide or Des-Cl Analogs
The target compound (C₁₀H₁₀BrClN₂S) has a molecular weight of 305.62 g·mol⁻¹ as the hydrobromide salt . This is significantly higher than the free base analog 6-chloro-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-imine (CAS 1706456-84-9, MW = 224.71 g·mol⁻¹) . Compared to the des-chloro counterpart 3-allylbenzo[d]thiazol-2(3H)-imine hydrobromide (CAS 175920-97-5, MW = 271.18 g·mol⁻¹), the target compound is heavier by 34.44 g·mol⁻¹, reflecting the Cl-for-H substitution . Against the 6-fluoro analog (CAS 1351643-51-0, MW = 289.17 g·mol⁻¹), the 6-chloro substitution adds 16.45 g·mol⁻¹ . These unambiguous mass differences enable LC-MS identity confirmation during procurement acceptance testing.
| Evidence Dimension | Molecular weight (g·mol⁻¹) |
|---|---|
| Target Compound Data | 305.62 (hydrobromide salt) |
| Comparator Or Baseline | 1706456-84-9: 224.71 (free base); 175920-97-5: 271.18 (des-Cl hydrobromide); 1351643-51-0: 289.17 (6-F hydrobromide) |
| Quantified Difference | +80.91 vs free base; +34.44 vs des-Cl; +16.45 vs 6-F |
| Conditions | Calculated from molecular formula; vendor-certified data |
Why This Matters
Molecular weight differences are the first-line criterion for confirming receipt of the correct chemical entity during procurement quality control via LC-MS or HRMS.
